2-Iodo-5-methylpyridine

Beschreibung

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental scaffold in medicinal chemistry and drug design. nih.govresearchgate.net As an isostere of benzene, it is a core component in thousands of bioactive compounds and approved drugs. nih.govlifechemicals.com The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyridine framework dramatically enhances its utility, creating what are known as halogenated pyridine scaffolds. These scaffolds are of immense significance in modern research for several key reasons.

Halogens are widely used substituents in medicinal chemistry. acs.org Their presence can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net Historically viewed simply as hydrophobic moieties, it is now understood that heavier halogens like chlorine, bromine, and iodine can act as Lewis acids and form specific, directed interactions known as halogen bonds. acs.org This interaction, where the halogen atom forms a non-covalent bond with an electron-donating atom like oxygen or nitrogen, can be crucial for molecular recognition at the active sites of proteins, such as in thyroid hormone binding. acs.org The strength of this bond increases with the size of the halogen, from chlorine to iodine, making iodo-substituted pyridines particularly interesting for creating high-affinity ligands. acs.org

Furthermore, the carbon-halogen bond on a pyridine ring provides a reactive handle for a multitude of chemical transformations. This allows chemists to use halogenated pyridines as versatile building blocks in organic synthesis. lifechemicals.comrasayanjournal.co.in They are key precursors for creating more complex molecular architectures through various cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery and materials science. vulcanchem.comwhiterose.ac.uk The unique electronic properties and reactivity conferred by halogens make these pyridine derivatives indispensable tools for developing novel pharmaceuticals and functional materials. nih.govresearchgate.net

Overview of 2-Iodo-5-methylpyridine as a Versatile Intermediate and Building Block in Chemical Synthesis

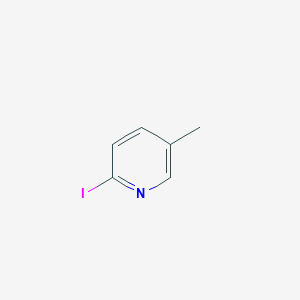

Among the vast family of halogenated pyridines, this compound stands out as a particularly useful and versatile intermediate. This compound features a pyridine ring substituted with an iodine atom at the 2-position and a methyl group at the 5-position. The strategic placement of the iodine atom, a large and highly polarizable halogen, makes the C-I bond a superb leaving group and a reactive site for synthetic transformations.

The primary utility of this compound lies in its role as a building block in cross-coupling reactions. vulcanchem.com The carbon-iodine bond readily participates in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including the Suzuki, Sonogashira, and Negishi couplings. vulcanchem.com These reactions allow for the efficient and modular assembly of complex molecules, making this compound a valuable precursor in the synthesis of pharmaceuticals and advanced materials. vulcanchem.com For instance, the pyridine moiety is found in numerous FDA-approved drugs, and intermediates like this compound are critical for accessing novel analogues for drug discovery programs. lifechemicals.com

The synthesis of this compound itself can be approached through various methods, often involving the selective iodination of a 5-methylpyridine precursor or halogen exchange reactions from other 2-halopyridines. vulcanchem.com The controlled synthesis of specifically substituted pyridines, such as the preparation of 2-chloro-4-iodo-5-methylpyridine (B598715) from 2-chloro-5-methylpyridine (B98176) via a multi-step process involving nitration, reduction, diazotization, and iodination, highlights the complex but established methodologies available for creating such building blocks. google.com

Below is a table summarizing the key properties of this compound. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆IN |

| Molecular Weight | 219.02 g/mol |

| CAS Number | 22282-62-8 |

| Synonyms | 2-Iodo-5-picoline |

| Monoisotopic Mass | 218.95450 Da |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOODLNRDHSTOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471362 | |

| Record name | 2-Iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-62-8 | |

| Record name | 2-Iodo-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Iodo 5 Methylpyridine

Nucleophilic Substitution Reactions of the Iodine Moiety

The iodine atom in 2-iodo-5-methylpyridine is an excellent leaving group, facilitating nucleophilic substitution reactions where various nucleophiles can replace it. acs.orguniba.it This reactivity is a cornerstone of its utility in synthesizing more complex molecules. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which generally leads to iodo-substituted compounds being the most reactive in this class of reactions. organicchemistrydata.org

Mechanistic Investigations of Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings typically proceeds through a two-step addition-elimination mechanism. However, studies on related 2-substituted pyridinium (B92312) ions suggest the pathway can be more complex. For instance, research on the reaction of 2-halopyridinium ions with piperidine (B6355638) indicates that the mechanism does not involve a rate-controlling addition of the nucleophile. Instead, it proceeds through a rate-controlling deprotonation of an addition intermediate. masterorganicchemistry.com In these systems, the reactivity order for the leaving groups was found to be F ≈ Cl ≈ Br ≈ I, which deviates from the typical SNAr "element effect" where fluoride (B91410) is the most facile leaving group. masterorganicchemistry.com

Computational studies using Density Functional Theory (DFT) on the related compound 2-chloro-4-iodo-6-methylpyridine (B3031006) have provided insights into the activation energies for substitution. These studies predict a significantly lower activation energy for the substitution of the iodine atom compared to the chlorine atom, confirming iodine as the superior leaving group in nucleophilic substitution reactions. acs.org

Table 1: DFT-Predicted Activation Energies for Nucleophilic Substitution

| Reaction Type | Eₐ (Iodine) (kcal/mol) | Eₐ (Chlorine) (kcal/mol) |

|---|---|---|

| Nucleophilic Substitution | 18.2 | 28.5 |

| Oxidative Addition | 22.4 | 32.1 |

Data sourced from computational studies on 2-chloro-4-iodo-6-methylpyridine. acs.org

Cross-Coupling Reactions Involving this compound

This compound is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. acs.orggoogle.com These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond is a key advantage in these transformations.

Palladium-Catalyzed Carbonylative Cross-Coupling Reactions

The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. byjus.com The oxidative addition step is typically rate-determining, with the reactivity of aryl halides following the order: I > OTf > Br > Cl. byjus.com

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent with an organic halide. libretexts.orgnih.gov Due to the high reactivity of the C-I bond, this compound readily participates in Suzuki reactions, where the iodine acts as a superior leaving group compared to other halogens. acs.orglibretexts.org

Heck Reaction : This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. biotrend.comwikipedia.org The high reactivity of iodo-substrates allows for the use of ligandless palladium catalysts under certain conditions. wikipedia.org

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. The reaction is co-catalyzed by palladium and copper species. The reactivity of the halide is a crucial factor, with iodides being significantly more reactive than bromides or chlorides, allowing for selective couplings.

Negishi Coupling : This reaction couples an organozinc reagent with an organic halide. Studies on 2-bromo-5-iodopyridine (B107189) show that Negishi coupling occurs with high selectivity at the more reactive carbon-iodine bond site. This reaction has been used to prepare substituted methylpyridines, such as 2-benzyl-5-methylpyridine (B1622031) from 2-bromo-5-methylpyridine (B20793) and benzylzinc bromide.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl, Vinylpyridine |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl Alkyne |

Aminocarbonylation Reactions of Iodopyridines

Aminocarbonylation is a powerful method for synthesizing amides, which involves the reaction of an organic halide with an amine and carbon monoxide, catalyzed by a palladium complex. Research on the aminocarbonylation of iodopyridines has shown that the position of the iodine atom influences the reaction outcome.

For 2-iodopyridine (B156620), palladium-catalyzed aminocarbonylation with various primary and secondary amines exclusively yields N-alkyl and N-aryl-carboxamides over a wide range of carbon monoxide pressures (1 to 90 bar). This is in contrast to 3-iodopyridine, which can lead to double carbon monoxide insertion to form 3-pyridyl-glyoxylamides, especially at elevated CO pressures. The use of different bases and solvents can be optimized to control selectivity between amide and ester formation when using aminoalcohols as nucleophiles. Visible-light-induced methods have also been developed for the aminocarbonylation of aryl iodides, including iodopyridines, which proceed under mild, ambient temperature conditions.

Buchwald-Hartwig Amination Strategies for Halogenated Pyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is highly effective for a broad range of substrates, including halogenated pyridines. The reactivity of the halopyridine substrate follows the expected trend for cross-coupling reactions, with iodides being more reactive than bromides, which are in turn more reactive than chlorides (I > Br > Cl). This differential reactivity allows for selective amination reactions on di-halogenated pyridines. For instance, in the reaction of 5-bromo-2-iodo-3-methylpyridine, palladium-catalyzed amination can be directed with high regioselectivity.

Formation of Organometallic Intermediates and their Role in Catalytic Cycles

The cross-coupling reactions detailed above proceed through catalytic cycles that are defined by the formation and transformation of organometallic intermediates. In palladium-catalyzed reactions, the key intermediate is an organopalladium(II) species, formed via the oxidative addition of this compound to a palladium(0) complex. This step is fundamental to the catalytic cycles of the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. byjus.com

Beyond palladium, other organometallic intermediates are crucial for specific coupling reactions.

Organozinc intermediates are central to the Negishi reaction. These are typically prepared from the corresponding organic halide and are used to transfer the organic group to the palladium center during the transmetalation step.

Organostannane intermediates , such as 2-tri-n-butylstannyl-5-alkylpyridines, are employed in Stille coupling reactions and serve as important precursors for constructing complex molecules.

Organolithium intermediates can be generated from aryl halides and are highly reactive species used in a variety of transformations. uniba.it

The specific reaction of this compound with lithium aluminum selenohydride (LiAlHSeH) is not well-documented in the surveyed literature. However, the reagent itself can be prepared in-situ from lithium aluminum hydride (LiAlH₄) and elemental selenium. acs.org This reagent, LiAlHSeH, acts as a versatile selenating agent, capable of introducing selenium into various organic molecules to form compounds like diacyl selenides, selenoamides, and selenoureas, but its direct reaction with aryl iodides to form an organometallic intermediate for further coupling is not a described application. acs.org Lithium aluminum hydride itself is a powerful reducing agent that can reduce alkyl halides to alkanes but does not typically form stable organometallic intermediates for coupling reactions. acs.org

Derivatization Strategies and Functionalization of this compound

The presence of multiple reactive sites in this compound allows for a variety of derivatization strategies, enabling the introduction of new functional groups at different positions of the molecule.

Functionalization of the pyridine ring of this compound can be achieved through several key reaction types, including nucleophilic substitution, metal-catalyzed cross-coupling, and electrophilic aromatic substitution.

The iodine atom at the 2-position makes this site highly susceptible to nucleophilic substitution reactions . The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the iodide, a good leaving group, by a variety of nucleophiles. smolecule.com This allows for the introduction of a wide range of functional groups at this position. The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is well-established, with the order of leaving group ability often being F > Cl ≈ Br > I. nih.gov However, the ease of the C-I bond cleavage in other reaction types, such as cross-coupling, makes this compound a valuable substrate.

Metal-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound. The carbon-iodine bond readily participates in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.com For instance, in Suzuki-Miyaura reactions, this compound can be coupled with boronic acids in the presence of a palladium catalyst to yield substituted pyridine derivatives. The general order of reactivity for the oxidative addition step in these couplings is I > Br > Cl. dur.ac.uk

Electrophilic aromatic substitution on the pyridine ring of this compound is generally challenging due to the electron-deficient nature of the pyridine nucleus, which is further deactivated by the electron-withdrawing iodine atom. smolecule.com However, the methyl group at the 5-position has a modest electron-donating effect through hyperconjugation, which can direct incoming electrophiles. libretexts.org Electrophilic substitution, when it occurs, is expected to favor positions ortho and para to the methyl group. In acidic media, electrophilic substitution reactions on pyridines tend to occur at the 3 and 5-positions. chemicalbook.com

Table 1: Key Functionalization Reactions at the Pyridine Ring of Halopyridines

| Reaction Type | Position(s) | Reagents/Conditions | Product Type |

| Nucleophilic Aromatic Substitution | C2 | Nucleophiles (e.g., alkoxides, amines) | 2-Substituted-5-methylpyridines |

| Suzuki-Miyaura Coupling | C2 | Boronic acids, Pd catalyst, base | 2-Aryl/vinyl-5-methylpyridines |

| Heck Coupling | C2 | Alkenes, Pd catalyst, base | 2-Alkenyl-5-methylpyridines |

| Sonogashira Coupling | C2 | Terminal alkynes, Pd/Cu catalysts, base | 2-Alkynyl-5-methylpyridines |

Chemical Modification and Functionalization of the Methyl Group

The methyl group at the 5-position of this compound is also a site for chemical modification, primarily through oxidation and free-radical halogenation reactions.

Oxidation of the methyl group can lead to the formation of a carboxylic acid. The oxidation of methylpyridines (picolines) to their corresponding carboxylic acids is a known transformation. acs.orgbme.hu For example, the oxidation of 2-methyl-5-ethylpyridine on a vanadium oxide modified catalyst has been studied, showing that the methyl group can be oxidized. researchgate.net However, these reactions can sometimes lead to decarboxylation, resulting in the loss of the methyl group. bme.hu The use of oxidizing agents like selenium dioxide has been reported for the formylation of methyl heteroarenes, but the toxicity of the reagent is a significant drawback. osti.gov

Free-radical halogenation of the methyl group can introduce halogen atoms, which can then serve as handles for further functionalization. The chlorination of the methyl group of β-picoline (3-methylpyridine) has been reported to be challenging. google.com However, gas-phase chlorination at high temperatures can lead to the formation of trichloromethyl pyridine derivatives. google.comgoogle.com Similarly, bromination with N-bromosuccinimide (NBS) is a common method for the benzylic bromination of methylpyridines. daneshyari.com The reactivity of picolines towards NBS has been found to be in the order of 4-methyl > 2-methyl > 3-methyl. daneshyari.com

Table 2: Representative Reactions for Methyl Group Functionalization in Picoline Derivatives

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Oxidation | Oxidizing agents (e.g., KMnO₄, SeO₂) | Carboxylic acid, Aldehyde |

| Free-Radical Halogenation | NBS, AIBN or BPO, CCl₄ | Bromomethyl |

| Gas-Phase Chlorination | Cl₂, high temperature | Trichloromethyl |

Quaternization Reactions of the Pyridine Nitrogen (illustrated by 2-methylpyridine (B31789) derivatives)

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can react with electrophiles, most notably alkyl halides, to form N-alkylpyridinium salts. cuni.cz This process is known as quaternization. The resulting pyridinium salts are often more reactive towards nucleophilic attack on the ring.

The quaternization of pyridine derivatives is a well-established reaction. For instance, 2-methylpyridine can be quaternized with various alkyl halides. itu.edu.tr The reaction of 2-bromopyridine (B144113) with ethyl iodide has been shown to yield the 2-iodopyridine ethiodide, indicating that halogen exchange can occur after quaternization. acs.org The synthesis of N-methyl-4-iodopyridinium salts from 4-iodopyridine (B57791) and methyl triflate proceeds smoothly. researchgate.net Microwave-assisted quaternization has been shown to improve yields and shorten reaction times compared to conventional heating. nih.gov

The reactivity in quaternization reactions can be influenced by the nature of the alkyl halide and the substituents on the pyridine ring. Kinetic studies on the quaternization of poly[2-(dimethylamino)ethyl methacrylate] with various alkyl iodides have been conducted. d-nb.info

Table 3: Examples of Quaternization Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Conditions | Product |

| 2-Methylpyridine | 2-Amino-4-chloromethylthiazole HCl | Microwave irradiation | 1-[(2-aminothiazol-4-yl)methyl]-2-methylpyridinium chloride |

| 4-Iodopyridine | Methyl triflate | Et₂O, 25 °C | N-Methyl-4-iodopyridinium triflate |

| 2-Bromopyridine | Ethyl iodide | 100 °C, 12 hours | 2-Iodopyridine ethiodide |

Dearomatization Reactions of Pyridine Systems with Nucleophiles

Dearomatization reactions transform flat, aromatic pyridines into three-dimensional, saturated or partially saturated heterocyclic structures, which are of significant interest in medicinal chemistry. nih.govnih.gov These reactions are thermodynamically challenging due to the loss of aromatic stabilization energy. nih.gov

One common strategy for the dearomatization of pyridines is through the activation of the pyridine ring by N-acylation or N-alkylation to form a pyridinium salt. These activated pyridinium salts are more electrophilic and susceptible to nucleophilic attack, leading to the formation of dihydropyridines. mdpi.commdpi.com For example, N-acylpyridinium salts, generated in situ, react with various nucleophiles to afford dihydropyridine (B1217469) derivatives. mdpi.com

Another approach is the reductive dearomatization of pyridines. A mild and selective reduction of N-heteroarenes using amine borane (B79455) has been reported to synthesize a variety of N-substituted 1,4- and 1,2-dihydropyridines. nih.govnih.govresearchgate.net This method avoids the use of more reactive and less selective reducing agents like sodium borohydride. nih.gov The dearomatization can also be achieved through catalytic methods, such as the rhodium-catalyzed dearomatization of N-alkyl nicotinic acid esters with aryl boronic acids. mdpi.com

Oxidative and Reductive Transformations of Iodinated Pyridines

Iodinated pyridines like this compound can undergo both oxidative and reductive transformations that target either the iodine substituent or the pyridine ring itself.

Oxidative transformations can involve the oxidation of the pyridine nitrogen to form a pyridine-N-oxide. Pyridine-N-oxides are versatile intermediates that can be used for further functionalization of the pyridine ring. The oxidation of methylpyridines with agents like argentous sulfate (B86663) has been studied, leading to the formation of pyridine or lower methylpyridines through oxidation of the methyl group followed by decarboxylation. bme.hu

Reductive transformations of this compound can involve the reduction of the carbon-iodine bond. Reductive dehalogenation can replace the iodine atom with a hydrogen atom. More synthetically useful are reductive coupling reactions. For instance, the reductive homocoupling of 2-iodopyridine derivatives can be achieved in the presence of a palladium catalyst with an alcohol serving as the reducing agent, leading to the formation of 2,2'-bipyridines. rsc.org

The iodine atom can also participate in oxidative addition reactions with low-valent transition metal complexes, which is the initial step in many cross-coupling reactions. dur.ac.uk For example, 2-iodopyridine has been shown to undergo oxidative addition to gold(I) and nickel(0) complexes. nih.govchemrxiv.orgresearchgate.net

Table 4: Summary of Oxidative and Reductive Transformations of Iodinated Pyridines

| Transformation | Reagents/Conditions | Key Product(s) |

| Oxidation of Methyl Group | Argentous sulfate, heat | Pyridine, lower methylpyridines |

| Reductive Homocoupling | Pd(OAc)₂, isopropanol | 2,2'-Bipyridine derivatives |

| Oxidative Addition | Low-valent transition metals (e.g., Ni(0), Au(I)) | Metal(II) or Metal(III) halide complexes |

| Reduction of Pyridinium Salts | Ir-catalyst, H₂ | Chiral piperidines |

Applications in Organic Synthesis As a Building Block

Construction of Complex Molecular Architectures

The strategic placement of the iodo group on the pyridine (B92270) ring makes 2-Iodo-5-methylpyridine an essential starting material for the synthesis of intricate molecular structures. The carbon-iodine bond is particularly amenable to participating in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon bonds, allowing for the attachment of diverse molecular fragments to the pyridine core. This capability is widely exploited in pharmaceutical and agrochemical research to build targeted therapies and advanced materials. chemimpex.comchemimpex.com The compound serves as a key intermediate, where its pyridine nucleus forms the central scaffold of a larger, more complex, and often biologically active molecule. chemimpex.com The reactivity of iodoarenes like this compound allows for their use as green alternatives to heavy metals in promoting a variety of chemical bond formations. acs.org

Synthesis of Novel Heterocyclic Systems and Scaffolds

Beyond its role in extending molecular chains, this compound is a crucial platform for the synthesis of new and complex heterocyclic systems. Its inherent structure is often incorporated into fused ring systems and multi-substituted derivatives.

A significant application of pyridine-based compounds is in the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. acs.org

Imidazo[1,2-a]pyridines: This class of fused heterocycles, known for its wide range of pharmacological activities, can be synthesized using precursors derived from methylpyridines. acs.org For example, a highly regioselective and efficient method for synthesizing 2-iodo-imidazo[1,2-a]pyridines has been developed through an Iodine/CuI mediated double oxidative C-H amination reaction of 2-aminopyridines. researchgate.net This reaction proceeds under mild conditions and produces good yields. researchgate.netresearchgate.net The resulting 2-iodo-imidazo[1,2-a]pyridines are valuable as they can serve as active pharmaceutical ingredients (APIs) for marketed drugs like sarpidem and nicopidem. researchgate.net

Table 1: Synthesis of 2-Iodo-imidazo[1,2-a]pyridines This table summarizes the copper-catalyzed reaction for the synthesis of 2-iodo-imidazo[1,2-a]pyridines from various 2-aminopyridines and terminal alkynes.

| 2-Aminopyridine Derivative | Terminal Alkyne | Catalyst System | Resulting Product | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Phenylacetylene | CuI / I₂ / β-CD in water | 2-Iodo-3-phenyl-imidazo[1,2-a]pyridine | researchgate.net |

| 2-Amino-5-methylpyridine (B29535) | Phenylacetylene | CuI / I₂ | 2-Iodo-6-methyl-3-phenyl-imidazo[1,2-a]pyridine | researchgate.net |

| 2-Aminopyridine | 1-Octyne | CuI / I₂ | 2-Iodo-3-hexyl-imidazo[1,2-a]pyridine | researchgate.net |

Naphthyridines: Naphthyridines are another class of important fused heterocycles, consisting of two fused pyridine rings. thieme-connect.de The methylpyridine core is a fundamental starting point for building these bicyclic systems. For instance, the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, which is a potent therapeutic agent, begins with a substituted methylpyridine (2-methoxy-6-methylpyridine). acs.org The synthesis involves key steps like metalation, amination, and a Pictet-Spengler reaction to construct the fused ring system. acs.org While direct synthesis from this compound may vary, the existence of complex derivatives like 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine underscores the utility of substituted methylpyridines in accessing the naphthyridine core. bldpharm.com

The presence of the iodo group on this compound allows for the creation of multi-substituted pyridine derivatives, which are valuable intermediates in their own right. The differential reactivity of various halogen substituents enables selective, stepwise functionalization of the pyridine ring.

A patented method details the preparation of 2-chloro-4-iodo-5-methylpyridine (B598715), a key intermediate for protein kinase ERK2 inhibitors. google.com The synthesis starts with 2-chloro-5-methylpyridine (B98176) and involves a sequence of nitration, reduction, diazotization, and finally, iodination to introduce the iodo group at the 4-position. google.com This process highlights how a methylpyridine ring can be systematically elaborated to install multiple, distinct functional groups, yielding a highly valuable, multi-substituted product suitable for industrial-scale production. google.com

Utilization as a Precursor or Reagent in Chemical Transformations

The primary utility of this compound in chemical transformations is centered on the reactivity of its carbon-iodine bond. This bond can be readily cleaved or activated, making the compound an excellent precursor for a variety of subsequent reactions.

One of its main roles is as a substrate in transition metal-catalyzed cross-coupling reactions. acs.org The C-I bond is more reactive than C-Br or C-Cl bonds in these reactions, allowing for selective coupling. For example, it can be coupled with boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling) to introduce a wide range of substituents at the 2-position of the pyridine ring. acs.orgacademie-sciences.fr

Furthermore, this compound can be converted into more reactive organometallic intermediates. Through metal-halogen exchange with strong bases like organolithium reagents, it can form 5-methyl-2-pyridyllithium. This potent nucleophile can then react with a variety of electrophiles to create new functionalized pyridine derivatives. This precursor role is fundamental to its application as a versatile building block in synthetic chemistry. chemimpex.com

Applications in Medicinal and Agrochemical Chemistry

Pharmaceutical Development

In the realm of pharmaceutical development, 2-iodo-5-methylpyridine and its derivatives have emerged as critical intermediates in the synthesis of a diverse range of therapeutic agents. The strategic incorporation of this moiety into larger molecules has led to the discovery and optimization of compounds with a variety of pharmacological effects.

Role as a Key Intermediate in the Synthesis of Various Pharmaceuticals

This compound serves as a fundamental building block in the synthesis of numerous pharmaceuticals. smolecule.comchemimpex.com Its structural framework is a key component in the development of novel drugs, including those targeting neurological disorders. chemimpex.comchemimpex.comchemimpex.com The versatility of this compound allows it to be a precursor in the synthesis of more complex heterocyclic compounds, which are often the core of biologically active molecules. chemimpex.com For instance, it is utilized in the preparation of trifluoromethylpyridines (TFMP), which are significant structural motifs in many active pharmaceutical ingredients. smolecule.com The ability to undergo various chemical transformations makes it a valuable starting material for creating a library of compounds for drug discovery programs.

Synthesis of Anti-inflammatory and Antimicrobial Agents

Derivatives of this compound have been instrumental in the synthesis of compounds exhibiting anti-inflammatory and antimicrobial properties. For example, 2-hydroxy-3-iodo-5-methylpyridine (B1372737) is an important intermediate in the development of anti-inflammatory and antibacterial agents. chemimpex.com Similarly, 5-iodo-2-methylpyridine (B1589291) is a key intermediate for creating pharmaceuticals with anti-inflammatory and antimicrobial activities. chemimpex.com The synthesis of various pyridine (B92270) derivatives has been a focus of research for developing new anti-inflammatory drugs. auctoresonline.orgpensoft.net Studies have shown that certain substituted pyridine derivatives possess significant anti-inflammatory properties. nih.govmdpi.com Furthermore, the pyridine scaffold is of special interest in the development of new antibacterial agents to combat multidrug-resistant pathogens. nih.gov The synthesis of 5-iodopyrimidine (B189635) analogs has also been explored for their antimicrobial potential. nih.gov

Development of Therapeutic Agents with Enhanced Efficacy and Specificity

The unique chemical structure of this compound and its derivatives plays a crucial role in the development of therapeutic agents with improved efficacy and specificity. The presence of the iodine atom can enhance the biological activity of a molecule, a feature that is exploited in medicinal chemistry. chemimpex.com The methyl group on the pyridine ring can influence the compound's lipophilicity, which in turn can improve its bioavailability in drug formulations. chemimpex.com The ability to selectively functionalize the pyridine ring at different positions allows for the fine-tuning of a drug candidate's properties to optimize its interaction with biological targets, leading to enhanced therapeutic outcomes. chemimpex.com

Design and Synthesis of Protein Kinase Inhibitors (e.g., ERK2 inhibitors from 2-chloro-4-iodo-5-methylpyridine)

A significant application of this compound derivatives is in the design and synthesis of protein kinase inhibitors, which are a critical class of drugs, particularly in oncology. Specifically, 2-chloro-4-iodo-5-methylpyridine (B598715) has been identified as a key intermediate in the preparation of inhibitors for the extracellular signal-regulated kinase 2 (ERK2). google.comvulcanchem.com ERK2 is a crucial component of cell signaling pathways that are often dysregulated in cancer. A patent discloses the use of 2-chloro-4-iodo-5-methylpyridine in the synthesis of these potent ERK2 inhibitors. google.com The synthetic route to this key intermediate often starts from 2-chloro-5-methylpyridine (B98176) and involves a series of reactions including nitration, reduction, diazotization, and iodination. google.com

| Intermediate | Target | Therapeutic Area | Reference |

| 2-Chloro-4-iodo-5-methylpyridine | ERK2 Protein Kinase | Cancer | google.com |

| 2-Chloro-5-iodo-4-methylpyridine | ERK2 Protein Kinase | Cancer | |

| Pyrrole derivatives from iodopyridines | ERK Protein Kinase | Cancer | google.com |

Applications in Drug Discovery and Development of Biologically Active Molecules

This compound is a versatile tool in the broader field of drug discovery and the development of biologically active molecules. smolecule.comchemimpex.com Its utility as a building block allows for the creation of diverse chemical libraries for screening against various biological targets. biosynth.com The reactivity of the iodo-group in cross-coupling reactions, such as the Suzuki and Heck reactions, provides a straightforward method for constructing more complex molecular architectures. smolecule.com This facilitates the exploration of new chemical space and the identification of novel compounds with therapeutic potential. Research has shown that derivatives of this compound exhibit a range of biological activities, including anticarcinogenic properties. smolecule.com

Agrochemical Development

In addition to its role in pharmaceuticals, this compound and its derivatives are valuable in the field of agrochemical development. These compounds serve as intermediates in the synthesis of modern pesticides, including herbicides and fungicides, which are essential for crop protection and food security. chemimpex.comchemimpex.comchemimpex.comcymitquimica.com The inclusion of the pyridine moiety is a feature of many fourth-generation pesticides, which are known for their high efficacy and low toxicity. agropages.com

The synthesis of trifluoromethylpyridines from this compound is one example of its application in creating active ingredients for agrochemicals. smolecule.com Derivatives such as 2-fluoro-4-iodo-5-methylpyridine (B124746) are used to enhance the efficacy of pesticides and herbicides, contributing to improved crop yields. chemimpex.com The development of new insecticides also utilizes pyridine derivatives as key building blocks. acs.org Furthermore, iodinated benzenesulfonamide (B165840) derivatives have been developed for use as herbicides and plant growth regulators. google.com The fungicidal properties of certain pyridine-containing compounds are also an active area of research to combat the development of resistance in target pathogens. frac.info

| Agrochemical Class | Application | Role of this compound Derivative |

| Pesticides | Crop Protection | Intermediate in the synthesis of active ingredients. biosynth.comcymitquimica.com |

| Herbicides | Weed Control | Building block for effective herbicides. chemimpex.comchemimpex.comchemimpex.com |

| Fungicides | Fungal Disease Control | Precursor for fungicides to combat resistance. frac.info |

| Insecticides | Pest Management | Key component in modern insecticide synthesis. agropages.comacs.org |

Biochemical Research

In addition to its role in agrochemistry, the structural framework of this compound is relevant in biochemical research, particularly in the design and synthesis of molecules that interact with biological targets.

The halogenated pyridine structure is a common feature in molecules designed for enzyme inhibition and receptor binding studies. chemimpex.comchemimpex.com While direct research on this compound itself is limited, its structural analogs are widely used to create compounds that target specific biological pathways. smolecule.com The iodine atom, in particular, can be crucial for reactivity in cross-coupling reactions to build complex inhibitors and for influencing binding affinity with biological targets.

For example, related iodinated pyridine compounds serve as key intermediates in the synthesis of potent and selective inhibitors for enzymes such as protein kinase ERK2. google.com Similarly, iodopyridine derivatives are used in the synthesis of radioligands for receptor binding assays, such as those for the orexin (B13118510) 2 receptor, which are vital tools for drug discovery and development. acs.org Studies on pyridine derivatives have also demonstrated their potential as antagonists for the A3 adenosine (B11128) receptor, indicating the utility of this chemical scaffold in exploring receptor interactions. nih.gov The unique electronic properties and reactivity conferred by the iodo and methyl groups on the pyridine ring make compounds like this compound valuable starting points for synthesizing novel molecules for biochemical and therapeutic research.

Research Findings Summary

| Application Area | Specific Use of this compound or Related Structures | Outcome/Significance | References |

| Agrochemicals | Intermediate in the synthesis of trifluoromethylpyridines (TFMP). | Production of effective pesticides and herbicides for crop protection. | smolecule.comnih.gov |

| Crop Yield | Precursor to active ingredients that protect crops from pests and weeds. | Contributes to improved crop health and higher agricultural yields. | chemimpex.combrandonbioscience.com |

| Enzyme Inhibition | Building block for synthesizing inhibitors of enzymes like protein kinase ERK2. | Development of potential therapeutic agents. | google.com |

| Receptor Binding | Used to create radioligands and antagonists for receptors like the orexin 2 and adenosine A3 receptors. | Facilitates drug discovery and the study of receptor function. | acs.orgnih.gov |

Applications in Materials Science

Synthesis of Novel Functional Materials

2-Iodo-5-methylpyridine serves as a crucial precursor in the synthesis of novel functional materials. mdpi.com These are materials designed with specific properties that allow them to perform particular functions, such as catalysis, energy conversion, or sensing. The compound acts as a versatile building block, allowing chemists to introduce the 5-methylpyridine moiety into larger, more complex structures with precision. chemimpex.com The presence of the iodine atom is key to its utility, as it provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. This capability is fundamental in creating tailored materials for high-tech areas like electronics and photonics. researchgate.netprinceton.edu

Development of Advanced Polymers and Coatings

The development of advanced polymers and coatings is a significant area where this compound finds application. It is particularly valuable as a monomer or building block in the synthesis of π-conjugated polymers. mdpi.comresearchgate.net These polymers possess unique electronic and optical properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers. chemimpex.com

The synthesis of these advanced polymers often relies on organometallic cross-coupling reactions, where the iodine atom of this compound facilitates the polymerization process. researchgate.net Reactions such as the Suzuki, Stille, and Sonogashira couplings allow for the systematic construction of polymer chains with well-defined structures and functionalities, incorporating the pyridine (B92270) unit directly into the polymer backbone. rsc.orgrsc.orgucf.edu This incorporation can tune the polymer's properties, including its conductivity, light-emission characteristics, and thermal stability.

| Reaction Type | Catalyst | Reactant 1 (from this compound) | Reactant 2 | Resulting Linkage | Polymer Application |

|---|---|---|---|---|---|

| Suzuki Coupling | Palladium(0) complex | 5-methylpyridinyl-2-boronic acid or ester | Dihaloarene | Aryl-Aryl | Conductive Polymers |

| Sonogashira Coupling | Palladium(0) & Copper(I) | This compound | Diethynylarene | Aryl-Alkynyl | Organic Electronics |

| Stille Coupling | Palladium(0) complex | This compound | Organostannane | Aryl-Aryl | Functional Polymers |

| Heck Coupling | Palladium(0) complex | This compound | Alkene | Aryl-Vinyl | Optoelectronic Materials |

Enhancement of Material Durability and Resistance to Environmental Factors

Pyridine derivatives are widely investigated for their ability to protect metals from corrosion. najah.edu Compounds like this compound have potential applications as corrosion inhibitors, which are substances that, when added in small concentrations to an environment, can decrease the corrosion rate of a metal. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface. The nitrogen atom in the pyridine ring and the π-electrons can form a coordinate bond with the vacant d-orbitals of the metal, creating a protective film that acts as a barrier to corrosive agents. researchgate.net

This protective layer can significantly enhance the durability and lifespan of metallic materials, particularly in acidic environments. mdpi.comnih.gov The effectiveness of these inhibitors is often evaluated using electrochemical techniques, with results showing a substantial reduction in corrosion current and an increase in polarization resistance. Research on various pyridine derivatives has demonstrated high inhibition efficiencies, suggesting that this compound could contribute to formulations that improve material resistance to environmental degradation. mdpi.comchemimpex.com

| Inhibitor Compound | Metal | Corrosive Medium | Concentration (mM) | Inhibition Efficiency (%) | Reference Method |

|---|---|---|---|---|---|

| Pyridine-2-thiol | Brass | 0.5 M H₂SO₄ | 0.25 | >85% | EIS mdpi.com |

| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | Mild Steel | 1.0 M HCl | - | High | Gravimetric najah.edu |

| N-(2-hydroxybenzylidene) pyridine-4-amine | X70 Steel | 2.0 M HCl | - | High | Weight Loss researchgate.net |

| Imidazoline-pyridine derivative (MB4) | Q235 Steel | 1.0 M HCl | 2.00 | 99.08% | Electrochemical researchgate.net |

Role in the Formulation of Specialty Chemicals and Industrial Products

Beyond its direct use in polymers and coatings, this compound serves as a key intermediate in the synthesis of a wide range of specialty chemicals. These chemicals are formulated to impart specific functionalities to industrial products, such as adhesives, sealants, and dyes. chemimpex.comgoogle.com The ability to functionalize the this compound molecule allows for the creation of tailored additives that can enhance product performance, for example, by improving adhesion, modifying viscosity, or increasing thermal stability. chemimpex.com Its role as a building block is therefore critical in developing innovative solutions and high-performance products across various industrial sectors. chemimpex.com

In-Depth Computational and Theoretical Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound this compound. Despite extensive searches for dedicated research on its electronic structure, spectroscopic properties, and intramolecular interactions, no detailed scholarly articles containing the specific analyses required for a thorough examination were identified.

The initial objective was to construct a detailed article outlining the computational and theoretical chemistry of this compound, structured around specific analytical methods such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Time-Dependent DFT (TD-DFT) for UV-Vis spectroscopy, and analyses of its molecular orbitals and electrostatic potential. However, the foundational research data to populate such an article for this particular compound appears to be absent from publicly accessible scientific databases.

While computational studies on related pyridine derivatives, such as 2-amino-5-methylpyridine (B29535) and other halopyridines, are present in the literature, these findings cannot be extrapolated to this compound with the scientific accuracy required for a dedicated analysis. The specific electronic and steric effects of the iodine substituent at the 2-position in conjunction with the methyl group at the 5-position would necessitate a distinct computational study to generate reliable data.

One study mentioned the use of this compound as a reactant in the synthesis of bis(5-methyl-2-pyridyl)diselenide. While this research did employ DFT calculations, the analysis was performed on the synthesized selenium compounds, not on the initial this compound reactant.

Future Research Directions for 2 Iodo 5 Methylpyridine

Development of More Sustainable and Green Synthetic Methodologies

Future research is anticipated to focus on developing more environmentally friendly and efficient methods for synthesizing 2-iodo-5-methylpyridine. iomcworld.com This includes the exploration of "green" solvents, such as bio-renewable options like Cyrene™ and γ-valerolactone (GVL), which have shown promise in reducing the environmental impact of chemical reactions. rsc.orgresearchgate.net The development of catalytic systems that can operate under milder conditions with higher atom economy is a key goal. iomcworld.com This involves investigating direct C-H iodination of 5-methylpyridine using recyclable catalysts and greener oxidants. acs.org The application of techniques like microwave irradiation and the use of heterogeneous catalysts are also being explored to create more sustainable synthetic pathways. iomcworld.comrsc.org

Exploration of Novel Catalytic Systems for Efficient Functionalization and Derivatization

The functionalization of the pyridine (B92270) ring is a crucial area of ongoing research. nih.gov The development of novel and more efficient catalytic systems is central to expanding the utility of this compound. While palladium catalysts are commonly used, research into less expensive and more abundant metals like nickel and copper is gaining traction. nih.govthieme-connect.de The design of catalysts that can selectively functionalize specific positions on the pyridine ring, even those that are typically less reactive, is a significant challenge being addressed. nih.gov Photocatalytic and electrocatalytic methods are also emerging as promising green alternatives for derivatization. acs.org

Advanced Derivatization Strategies for Tailored Biological or Material Properties

The strategic modification of this compound is key to creating new molecules with specific biological activities or material properties. chemimpex.comchemimpex.com Future research will likely involve the development of advanced derivatization techniques to synthesize a diverse range of compounds for screening in pharmaceutical and agrochemical applications. chemimpex.comsmolecule.com This includes the use of cross-coupling reactions like the Suzuki and Sonogashira reactions to build more complex molecular architectures. The goal is to create derivatives with enhanced efficacy for applications such as anti-inflammatory agents, antimicrobials, and novel materials. chemimpex.comchemimpex.com

Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches

A more profound understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing these processes. Future research will increasingly combine experimental techniques with computational modeling, such as Density Functional Theory (DFT), to gain detailed insights into reaction pathways. mdpi.com This integrated approach can help in understanding the role of catalysts, the influence of substituents on reactivity, and the factors that control the selectivity of reactions. mdpi.comsmolecule.com Isolating and characterizing reaction intermediates will also provide valuable information for elucidating reaction mechanisms. acs.org

Expanding Applications in Emerging Fields of Chemical Science

While this compound is already utilized in pharmaceuticals and agrochemicals, its potential in other emerging scientific fields is an exciting area for future exploration. smolecule.com Researchers are investigating its use in materials science for the development of new polymers and coatings with enhanced properties. chemimpex.comsmolecule.com Its unique electronic characteristics also make it a candidate for applications in functional materials. smolecule.com Further research may uncover novel applications in areas yet to be fully explored, expanding the impact of this versatile compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Iodo-5-methylpyridine, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves direct iodination of 5-methylpyridine using iodine monochloride (ICl) or iodine with an oxidizing agent like nitric acid under controlled temperatures (40–60°C) . Optimization requires monitoring reaction time, stoichiometry of iodinating agents, and solvent choice (e.g., dichloromethane or acetic acid). Characterization via H NMR and GC-MS is critical to confirm regioselectivity and purity .

Table 1 : Key Reaction Parameters for Iodination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Prevents decomposition |

| Iodine Equivalents | 1.1–1.3 eq | Minimizes byproducts |

| Solvent | Acetic acid | Enhances solubility |

Q. How can researchers validate the identity and purity of this compound?

- Answer : Use a combination of spectroscopic techniques:

- H NMR : Look for characteristic peaks at δ 8.3 (pyridine H-6), δ 7.4 (H-4), and δ 2.5 (methyl group) .

- Mass Spectrometry : Molecular ion peak at m/z 219 (M) confirms molecular weight .

- Elemental Analysis : Match calculated vs. observed C, H, N, and I percentages (±0.3% tolerance) .

Q. What are the key safety considerations when handling this compound?

- Answer : The compound’s iodine substituent poses oxidative hazards. Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with reducing agents to prevent exothermic reactions. Store in amber glass under inert gas (Ar/N) to minimize light/air degradation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its reactivity in cross-coupling reactions?

- Answer : The iodine atom at position 2 makes it a prime candidate for Suzuki-Miyaura or Ullmann couplings. Modifying the methyl group (position 5) to electron-withdrawing groups (e.g., -CF) can increase electrophilicity. Kinetic studies using C NMR or DFT calculations help predict regioselectivity in coupling reactions .

Q. What methodologies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Answer : Discrepancies often arise from solvent effects or impurities. Validate data by:

- Reproducing experiments under standardized conditions (e.g., DMSO-d for NMR).

- Cross-referencing with X-ray crystallography for unambiguous structural confirmation .

- Statistical analysis (e.g., RSD < 5% across replicates) to identify systematic errors .

Q. How does steric hindrance from the methyl group influence the coordination chemistry of this compound with transition metals?

- Answer : The methyl group at position 5 creates steric bulk, reducing ligand flexibility. Comparative studies with unsubstituted 2-iodopyridine show lower binding constants for Pd(II) and Cu(II) complexes. Single-crystal XRD and EPR spectroscopy reveal distorted geometries in metal-ligand complexes .

Table 2 : Comparison of Metal-Ligand Binding Constants

| Metal Ion | This compound (log K) | 2-Iodopyridine (log K) |

|---|---|---|

| Pd(II) | 4.2 ± 0.3 | 5.1 ± 0.2 |

| Cu(II) | 3.8 ± 0.4 | 4.5 ± 0.3 |

Q. What strategies mitigate side reactions during functionalization of this compound in multi-step syntheses?

- Answer :

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation).

- Low-temperature kinetics : Slow addition of reagents at -78°C reduces dimerization.

- Computational modeling : Predict reactive intermediates using Gaussian or ORCA software to optimize pathways .

Methodological Guidelines

- Data Presentation : Avoid raw data tables; instead, use processed datasets (e.g., normalized NMR integrals) and highlight trends .

- Reproducibility : Document reaction conditions (solvent purity, equipment calibration) in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and validate synthetic yields with triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.